Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate
Overview
Description
Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate is a useful research compound. Its molecular formula is C9H6BrFN2O2 and its molecular weight is 273.06 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known that the compound can undergo c–h activation and oxidative coupling . This process may play a role in its interaction with its targets and the resulting changes.
Biochemical Pathways
It is suggested that the compound may be involved in the synthesis of 1H-indazoles
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is blood-brain barrier permeant . These properties could impact its bioavailability.
Action Environment
The action, efficacy, and stability of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate can be influenced by various environmental factors . For instance, it is recommended to store the compound in a dark place, sealed in dry, at room temperature . This suggests that light, moisture, and temperature could affect the compound’s stability and action.
Biological Activity
Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, applications in cancer therapy, and other therapeutic potentials.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C9H6BrFN2O2
- Molecular Weight : 263.06 g/mol
The presence of bromine and fluorine atoms in the indazole ring enhances its reactivity and potential biological activity.
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases, which are crucial in cell signaling pathways related to cancer progression. For instance, indazole derivatives have been reported to inhibit Polo-like kinase 4 (PLK4), which is implicated in tumor growth and proliferation .
- Antitumor Activity : Research indicates that compounds with indazole scaffolds can exert antiproliferative effects on cancer cell lines. For example, derivatives similar to this compound have demonstrated significant activity against various cancer types, including colon cancer .
- Anti-inflammatory Effects : Some studies suggest that indazole derivatives may possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
Compound | Target | IC50 (nM) | Reference |
---|---|---|---|
CFI-400945 | PLK4 | <10 | |
Compound 82a | Pim Kinases (Pim-1, Pim-2, Pim-3) | 0.4 - 1400 | |
Compound 83 | MM1.S Cell Line | 640 |
These results indicate that this compound and its derivatives can effectively inhibit key proteins involved in tumor growth.
Enzyme Interactions
The compound is also being investigated for its role as an enzyme inhibitor:
Enzyme | Activity Type | Reference |
---|---|---|
5-Lipoxygenase | Inhibition of arachidonic acid oxidation | |
FGFR1/FGFR2 | Inhibition with IC50 < 4.1 nM |
These interactions suggest that the compound may be useful in developing therapies for conditions related to excessive inflammation or aberrant cell signaling.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Antitumor Efficacy : In a study involving HCT116 colon cancer cells, derivatives demonstrated significant inhibition of cell proliferation, supporting their potential as therapeutic agents against colorectal cancer .
- Mechanistic Studies : Investigations into the compound's mechanism revealed that it interacts with specific kinase domains, leading to altered phosphorylation states of downstream targets involved in cell cycle regulation .
Applications in Research and Development
This compound is being explored for various applications:
Properties
IUPAC Name |
methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2O2/c1-15-9(14)7-4-3-12-13-6(4)2-5(11)8(7)10/h2-3H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUNGDFMRGBMOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NNC2=CC(=C1Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731108 | |
Record name | Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1037841-25-0 | |
Record name | Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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